molecular formula C13H12F3N5 B15113209 N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B15113209
M. Wt: 295.26 g/mol
InChI Key: PFNGWIVTQLVZMJ-UHFFFAOYSA-N
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Description

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This can be achieved through the reaction of trifluoromethylbenzene with pyridine under specific conditions to introduce the trifluoromethyl group. The azetidine ring is then introduced through a cyclization reaction, followed by the attachment of the pyrimidine ring via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine and pyrimidine rings.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancers and other diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects. The azetidine and pyrimidine rings contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethylpyridine core but lacks the azetidine and pyrimidine rings.

    2-(Trifluoromethyl)pyridin-4-amine: Similar in structure but with different functional groups attached to the pyridine ring.

Uniqueness

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other trifluoromethylpyridine derivatives and contributes to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C13H12F3N5

Molecular Weight

295.26 g/mol

IUPAC Name

N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C13H12F3N5/c14-13(15,16)9-2-5-17-11(6-9)21-7-10(8-21)20-12-18-3-1-4-19-12/h1-6,10H,7-8H2,(H,18,19,20)

InChI Key

PFNGWIVTQLVZMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=CC=N3

Origin of Product

United States

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